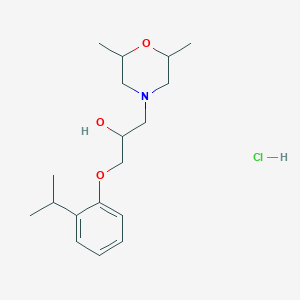

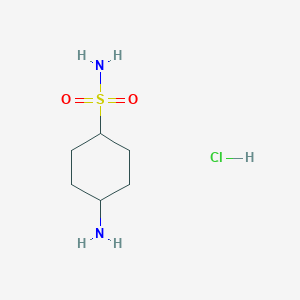

![molecular formula C21H16F3N5O3 B2533142 2-(2,4-difluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021112-46-8](/img/structure/B2533142.png)

2-(2,4-difluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(2,4-difluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a novel chemical entity with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds with related structures and potential activities. For instance, the first paper discusses the synthesis and herbicidal activity of N-substituted phenoxyacetamide derivatives, which share a common phenoxyacetamide moiety with the compound . The second paper describes the synthesis of N-substituted acetamides with a pyrazolobenzothiazine ring system, which, like the compound of interest, involves complex heterocyclic structures and potential for biological activity .

Synthesis Analysis

The synthesis of related compounds involves starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, as mentioned in the first paper . The synthesis routes typically involve multiple steps, including the formation of intermediate compounds, which are then further reacted to obtain the final product. The synthesis process is carefully designed to ensure the correct attachment of various functional groups and the formation of the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple functional groups and heterocyclic rings. For example, the compounds in the first paper contain a dihydropyrimidinyl phenyl moiety, while those in the second paper feature a pyrazolobenzothiazine ring system . These structural features are crucial for the biological activity of the compounds, as they can interact with specific targets within biological systems.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are likely to include amide bond formation, aromatic substitution, and heterocycle formation. The reactivity of the compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the overall chemical stability and reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The presence of fluorine atoms, for example, can significantly affect the lipophilicity and metabolic stability of the compound. The heterocyclic rings can also influence the compound's ability to form hydrogen bonds and interact with biological targets. The compounds' solubility, melting point, and stability are key parameters that can be assessed through techniques such as NMR, IR, mass spectrometry, and elemental analysis, as described in the papers .

Scientific Research Applications

Potential Antiasthma Agents

Compounds with structures similar to the query, particularly those incorporating triazolo and pyridazin moieties, have been investigated for their potential as antiasthma agents. A study explored the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which exhibited activity as mediator release inhibitors in the human basophil histamine release assay. This suggests that compounds with similar structural features could be explored for their potential in treating asthma by inhibiting mediator release (Medwid et al., 1990).

Imaging and Radiolabeling Applications

Another area of research involves the use of certain triazolo and pyridazin derivatives for imaging purposes, particularly in positron emission tomography (PET). A study on the radiosynthesis of [18F]PBR111, a selective radioligand, highlights the potential of such compounds in imaging the translocator protein (18 kDa) with PET. This application is crucial for studying various diseases and conditions in the brain and peripheral organs, suggesting that similar compounds could be developed for diagnostic imaging purposes (Dollé et al., 2008).

Insecticidal Assessment

Research into heterocyclic compounds incorporating thiadiazole moieties, such as the study on the insecticidal assessment against the cotton leafworm, indicates that these compounds can be potent insecticides. This suggests a potential application of the query compound in agricultural sciences for pest control, given its structural similarity to researched compounds (Fadda et al., 2017).

Anticancer Research

Compounds with similar structures have been explored for their anticancer effects. A study on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea showed remarkable anticancer effects with reduced toxicity. This suggests that the query compound could be of interest in the development of new anticancer agents (Wang et al., 2015).

Mechanism of Action

Target of action

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine moiety, which is a fused heterocyclic structure often found in various bioactive compounds

Mode of action

The mode of action would depend on the specific biological target of the compound. For instance, some compounds with a [1,2,4]triazolo[4,3-b]pyridazine moiety have been found to intercalate DNA, disrupting its structure and function .

Result of action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. Some compounds with similar structural features have shown anticancer activities .

Action environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, some compounds with a [1,2,4]triazolo[4,3-b]pyridazine moiety have shown remarkable thermal stabilities .

properties

IUPAC Name |

2-(2,4-difluorophenoxy)-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N5O3/c22-14-3-1-13(2-4-14)21-27-26-18-7-8-20(28-29(18)21)31-10-9-25-19(30)12-32-17-6-5-15(23)11-16(17)24/h1-8,11H,9-10,12H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANXZNGIHCYZIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)COC4=C(C=C(C=C4)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

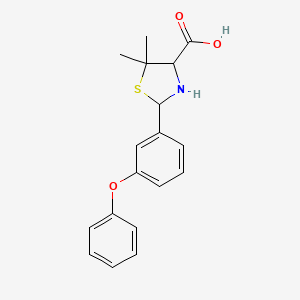

![3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2533060.png)

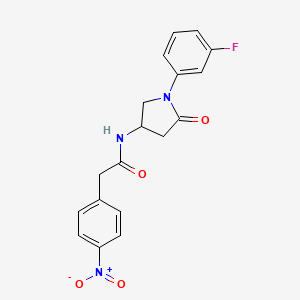

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2533062.png)

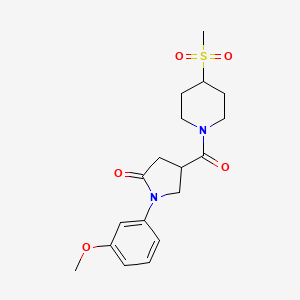

![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)

![N-(4-butylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2533067.png)

![2-[Butan-2-yl-(3,6-dichloropyridine-2-carbonyl)amino]acetic acid](/img/structure/B2533069.png)

![4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2533079.png)